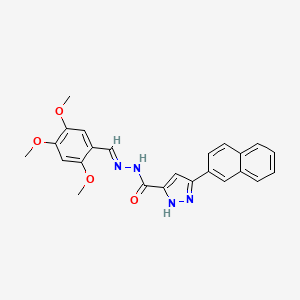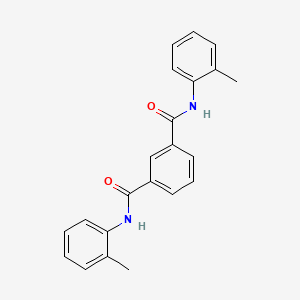![molecular formula C17H17FN2O3 B5527285 (3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B5527285.png)
(3S*,4R*)-4-(3-fluorophenyl)-1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]pyrrolidine-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multicomponent reactions, palladium-catalyzed processes, and regioselective chlorinations. For instance, a practical synthesis of a key pharmaceutical intermediate resembling the target compound utilized palladium-catalyzed cyanation/reduction sequences and selective monodechlorination techniques (Wang et al., 2006).
Molecular Structure Analysis
Crystal structure analyses reveal that compounds with similar pyrrolidine cores often crystallize in specific space groups and exhibit planar structures with notable supermolecular assemblies, stabilized by various intermolecular interactions such as hydrogen bonds and π-π interactions. These interactions are critical in determining the molecular conformation and stability of the compound (Sharma et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of the target compound is influenced by its functional groups, which participate in reactions such as acylation, where pyrrolidine-2,4-diones are acylated at C-3 by acid chlorides in the presence of Lewis acids (Jones et al., 1990).
Physical Properties Analysis
The physical properties of compounds similar to the target molecule, including their crystallinity and solubility, are influenced by their molecular structures. For instance, the planarity of the molecule and the presence of specific functional groups contribute to its solid-state properties and interaction with solvents (Suresh et al., 2007).
Chemical Properties Analysis
The chemical properties, including reactivity and stability, are determined by the electronic structure of the molecule. Studies utilizing density functional theory (DFT) provide insights into the electronic properties, molecular electrostatic potential, and frontier molecular orbitals, which are essential for understanding the chemical behavior of such compounds (Huang et al., 2021).
Applications De Recherche Scientifique
Fluorescent Sensing and Organic Fluorophores
One significant application of compounds structurally related to the given chemical includes their use in the development of fluorescent pH sensors and chemosensors. These sensors utilize the intramolecular charge transfer and aggregation-induced emission characteristics of heteroatom-containing organic fluorophores, making them highly effective in detecting acidic and basic organic vapors in both solution and solid states (Yang et al., 2013).
Antibacterial Agents
Another research avenue explores the antibacterial properties of compounds with similar molecular structures. Specifically, pyridonecarboxylic acids and their derivatives have shown significant promise as antibacterial agents. These compounds, through their structural optimization, have been identified for their potent in vitro and in vivo antibacterial activities, potentially offering new avenues for therapeutic agents against various bacterial infections (Egawa et al., 1984).
Material Science and Polymer Synthesis
In material science, the synthesis and characterization of new aromatic polyamides derived from diphenylfluorene-based compounds, including those related to the specified chemical structure, have been explored. These polyamides exhibit remarkable solubility in organic solvents and form transparent, flexible films, with potential applications in advanced materials due to their high thermal stability (Hsiao et al., 1999).
Metal-Organic Frameworks (MOFs)
Research on the construction of metal-organic frameworks (MOFs) using aromatic carboxylic acid ligands demonstrates the versatility of these compounds in forming structures with unique properties. These MOFs show selective adsorption for gases like C2H2 and CO2, highlighting their potential in gas storage and separation technologies (Sun et al., 2021).
Neuraminidase Inhibitors
Compounds bearing resemblance to the given chemical structure have also been identified as potent inhibitors of influenza neuraminidase, a critical enzyme for the viral replication of influenza. The structural optimization of these compounds has led to the discovery of highly effective neuraminidase inhibitors, which hold promise for treating influenza infections (Wang et al., 2001).
Propriétés
IUPAC Name |
(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2O3/c1-19-7-3-6-15(19)16(21)20-9-13(14(10-20)17(22)23)11-4-2-5-12(18)8-11/h2-8,13-14H,9-10H2,1H3,(H,22,23)/t13-,14+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFYWYRQHKYDFC-UONOGXRCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(=O)N2CC(C(C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC=C1C(=O)N2C[C@H]([C@@H](C2)C(=O)O)C3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S,4R)-4-(3-fluorophenyl)-1-(1-methylpyrrole-2-carbonyl)pyrrolidine-3-carboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-N'-(1-methyl-3,6-diazatricyclo[4.3.1.1~3,8~]undec-9-ylidene)benzenesulfonohydrazide](/img/structure/B5527202.png)


![5-tert-butyl-4-[rel-(3aS,6aS)-hexahydropyrrolo[3,4-b]pyrrol-1(2H)-ylmethyl]-2-furamide dihydrochloride](/img/structure/B5527232.png)
![N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)-N-phenylbenzenesulfonamide](/img/structure/B5527236.png)
![5-[3-(piperidin-1-ylcarbonyl)phenyl]pyrazin-2-amine](/img/structure/B5527244.png)
![3-[1-(2-ethylisonicotinoyl)piperidin-3-yl]benzoic acid](/img/structure/B5527254.png)
![1-(2-furoyl)-4-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]piperazine](/img/structure/B5527258.png)
![N'-(1,3-benzodioxol-5-ylmethylene)-2-[(2-bromobenzyl)thio]acetohydrazide](/img/structure/B5527261.png)



![[4-(1,3-benzodioxol-5-ylacetyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5527286.png)
![5-cyclohexyl-4-{[3-(2-nitrophenyl)-2-propen-1-ylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5527289.png)